EZH2 Methyltransferase Inhibition: Nanomolar Potency versus Non-Halogenated Analog
The target compound demonstrates potent inhibition of human EZH2 methyltransferase activity, with a reported IC50 of 30 nM in a pull-down assay using a chicken oligonucleotide substrate [1]. In contrast, the non-brominated analog (1-methyl-1H-benzimidazol-2-yl)methanol (CAS 7467-35-8) exhibits an IC50 of 22.6 µM (22,600 nM) against the PRC2/EZH2 complex, representing a potency loss of more than 750-fold [2]. This differential activity is directly attributable to the 5-bromo substitution, which is essential for high-affinity binding to the EZH2 active site.
| Evidence Dimension | EZH2 methyltransferase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | (1-methyl-1H-benzimidazol-2-yl)methanol (CAS 7467-35-8): IC50 = 22.6 µM (22,600 nM) |
| Quantified Difference | 753-fold higher potency for target compound |
| Conditions | Target: pull-down assay using chicken oligonucleotide substrate; Comparator: inhibition of PRC2 EZH2 subunit in SAM-mediated methyl transfer assay |
Why This Matters
Procurement of the exact 5-bromo analog is mandatory for achieving biologically relevant EZH2 inhibition at nanomolar concentrations; substitution with the non-halogenated analog would require >750-fold higher concentrations, rendering it impractical for most cellular or in vivo applications.
- [1] BindingDB. BDBM50149882 (CHEMBL3771083): (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol. IC50 = 30 nM. View Source
- [2] BindingDB. BDBM50185751 (CHEMBL1602143): (1-methyl-1H-benzimidazol-2-yl)methanol. IC50 = 22.6 µM. View Source
